molecular formula C34H27FN2O4 B11067759 methyl 4-[3-(4-fluorophenyl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

methyl 4-[3-(4-fluorophenyl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Cat. No.: B11067759
M. Wt: 546.6 g/mol
InChI Key: SXKFJWGUZMQKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-[10-BENZOYL-3-(4-FLUOROPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE is a complex organic compound that belongs to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes a benzoyl group, a fluorophenyl group, and a dibenzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[10-BENZOYL-3-(4-FLUOROPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dibenzodiazepine core, the introduction of the benzoyl and fluorophenyl groups, and the final esterification to form the methyl benzoate derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[10-BENZOYL-3-(4-FLUOROPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

METHYL 4-[10-BENZOYL-3-(4-FLUOROPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-[10-BENZOYL-3-(4-FLUOROPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

METHYL 4-[10-BENZOYL-3-(4-FLUOROPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE can be compared with other similar compounds, such as:

    Dibenzodiazepines: These compounds share the core structure but may have different substituents, leading to variations in their properties and applications.

    Benzoyl derivatives: Compounds with benzoyl groups may exhibit similar chemical reactivity but differ in their biological activities.

    Fluorophenyl compounds: The presence of a fluorophenyl group can influence the compound’s chemical and biological properties, making it unique compared to non-fluorinated analogs.

Properties

Molecular Formula

C34H27FN2O4

Molecular Weight

546.6 g/mol

IUPAC Name

methyl 4-[5-benzoyl-9-(4-fluorophenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate

InChI

InChI=1S/C34H27FN2O4/c1-41-34(40)24-13-11-22(12-14-24)32-31-28(19-25(20-30(31)38)21-15-17-26(35)18-16-21)36-27-9-5-6-10-29(27)37(32)33(39)23-7-3-2-4-8-23/h2-18,25,32,36H,19-20H2,1H3

InChI Key

SXKFJWGUZMQKMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.